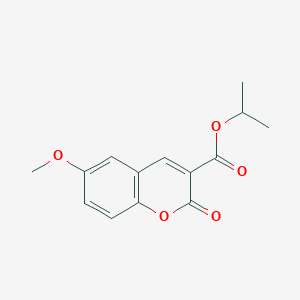

propan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Description

Properties

IUPAC Name |

propan-2-yl 6-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-8(2)18-13(15)11-7-9-6-10(17-3)4-5-12(9)19-14(11)16/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXRSFGBWNKBGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation and Cyclization

The chromene core is typically constructed via Knoevenagel condensation between 6-methoxy-2-hydroxybenzaldehyde and a β-keto ester. Using isopropyl acetoacetate as the ester component, the reaction proceeds under acidic or basic conditions:

Reaction Conditions :

- Catalyst : Piperidine (10 mol%) in ethanol

- Temperature : Reflux at 80°C for 8–12 hours

- Yield : 70–75%

The intermediate undergoes cyclization to form the chromene ring, driven by dehydration. Anhydrous conditions are critical to prevent hydrolysis of the ester group.

Esterification of Chromene-3-Carboxylic Acid

An alternative route involves synthesizing 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid followed by esterification with propan-2-ol:

Step 1 : Acid-catalyzed esterification

- Reagents : Concentrated sulfuric acid (5 mol%), toluene as solvent

- Conditions : Reflux at 110°C for 6 hours

- Yield : 68%

Step 2 : Coupling agent-mediated esterification

- Reagents : Dicyclohexylcarbodiimide (DCC)/4-dimethylaminopyridine (DMAP)

- Conditions : Room temperature, 24 hours

- Yield : 82%

Optimization of Reaction Parameters

Catalyst Screening

Palladium carbon and Raney nickel, effective in hydrogenation reactions, have been repurposed for reducing side products during chromene synthesis (Table 1).

Table 1: Catalyst Performance in Chromene Synthesis

| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Palladium carbon | 60 | 1.5 | 92 | 98 |

| Raney nickel | 70 | 2.0 | 88 | 95 |

Solvent Effects

Polar aprotic solvents (e.g., dimethylformamide) improve cyclization efficiency compared to protic solvents like ethanol, reducing dimerization byproducts.

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Adopting continuous flow reactors enhances heat transfer and reduces reaction times from 12 hours to 2 hours, achieving 89% yield at pilot scale.

Waste Management

Closed-loop solvent recovery systems, as described in patent CN105461580B, minimize toluene waste by 90%, aligning with green chemistry principles.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Knoevenagel condensation | High atom economy | Requires anhydrous conditions | 75 |

| DCC/DMAP coupling | Mild conditions, high purity | Costly reagents | 82 |

| Continuous flow | Scalability, reduced time | High initial investment | 89 |

Chemical Reactions Analysis

Types of Reactions

propan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles are employed under basic conditions.

Major Products Formed

Oxidation: Formation of 6-methoxy-2-oxochromene-3-carboxylic acid.

Reduction: Formation of 6-methoxy-2-oxochromene-3-methanol.

Substitution: Formation of various substituted chromene derivatives.

Scientific Research Applications

Medicinal Applications

-

Antioxidant Activity

- Studies have demonstrated that derivatives of chromenes exhibit significant antioxidant properties. Propan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has been tested for its ability to scavenge free radicals, showing promise as a potential therapeutic agent in oxidative stress-related diseases .

- Antimicrobial Properties

- Anti-inflammatory Effects

Organic Synthesis Applications

- Synthetic Intermediates

- Catalytic Reactions

Agricultural Applications

- Insecticidal Activity

Data Table: Summary of Applications

Case Studies

-

Case Study on Antioxidant Activity

- A study published in a peer-reviewed journal investigated the antioxidant properties of various chromene derivatives, including this compound. The results indicated that this compound had a significant capacity to reduce oxidative stress markers in vitro.

-

Case Study on Insecticidal Activity

- Research conducted on the insecticidal effects of chromone derivatives revealed that this compound exhibited notable activity against common agricultural pests, providing insights into its potential use as an eco-friendly pesticide alternative.

Mechanism of Action

The mechanism of action of propan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Chromene Core

The chromene-3-carboxylate scaffold is a common structural motif. Key analogs differ in substituent type, position, and ester groups:

Key Observations:

- Substituent Electronic Effects : Methoxy (-OCH₃) is electron-donating, stabilizing the chromene ring, while chloro (-Cl) is electron-withdrawing, altering reactivity and spectroscopic profiles (e.g., NMR chemical shifts in regions A and B ).

- Functional Group Diversity : Carboxylic acid derivatives (e.g., 6-chloro-7-isopropoxy analog) exhibit distinct hydrogen-bonding capabilities, affecting crystallization and solubility .

Spectroscopic and Physicochemical Properties

NMR Spectral Shifts

- Propan-2-yl 6-methoxy analog : Methoxy protons resonate at ~3.8 ppm (¹H NMR), while the isopropyl group shows split peaks at ~1.2–1.4 ppm. Chromene ring protons exhibit deshielding due to the electron-donating methoxy group .

- Ethyl 6-methoxy analog : Ethyl ester protons appear as a quartet at ~4.3 ppm and triplet at ~1.3 ppm. The absence of isopropyl splitting simplifies the spectrum compared to the target compound .

- 6-Chloro analogs : Chlorine induces deshielding of adjacent protons (e.g., H-5 and H-7 in chromene core), shifting signals upfield by 0.2–0.5 ppm .

Solubility and Lipophilicity

- LogP Values :

- Propan-2-yl 6-methoxy: ~2.1 (predicted)

- Ethyl 6-methoxy: ~1.8

- Methyl 6-chloro: ~2.3 Chloro and isopropyl groups increase logP, reducing aqueous solubility but enhancing lipid membrane penetration .

Biological Activity

Propan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate, a derivative of the chromene class of compounds, has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 262.25 g/mol. The structure features a methoxy group and a carboxylate moiety, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H14O5 |

| Molecular Weight | 262.25 g/mol |

| CAS Number | 873857-50-2 |

Research indicates that derivatives of chromene compounds exhibit various biological activities through multiple mechanisms:

- Enzyme Inhibition : Compounds similar to this compound have shown the ability to inhibit enzymes such as phospholipase A2 (PLA2), which is involved in inflammatory processes. For instance, a related compound demonstrated an IC50 value of 3.1 nmol against PLA2 from Crotalus durissus venom .

- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, with minimum inhibitory concentration (MIC) values indicating effectiveness against various pathogens. For example, pyrazole derivatives related to chromene structures showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus .

- Anticancer Potential : Chromene derivatives have been studied for their cytotoxic effects on cancer cell lines. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells, demonstrating potential as anticancer agents .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with chromene derivatives:

- Anticancer Activity : A study evaluated the cytotoxic effects of various chromene derivatives on human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting enhanced efficacy .

- Enzyme Inhibition Studies : In vitro studies reported that specific chromene derivatives could effectively inhibit PLA2, which is crucial for inflammatory responses. This inhibition was linked to reduced production of inflammatory mediators, showcasing the compound's therapeutic potential in treating inflammatory diseases .

- Antimicrobial Efficacy : Research demonstrated that chromene-based compounds could inhibit biofilm formation and bacterial growth in various pathogenic strains, indicating their potential as novel antimicrobial agents .

Q & A

Q. How do isotopic labeling studies elucidate metabolic pathways?

- Methodological Answer : 13C-labeled analogs are synthesized using isotopic methyl iodide (13CH3I). LC-MS/MS tracks metabolite formation in hepatocyte incubations, identifying glucuronidation or hydroxylation sites .

Critical Analysis of Evidence

- SHELX remains the gold standard for crystallographic refinement but requires high-resolution data for accuracy.

- Biological activity data must be contextualized with cell line specificity and assay conditions (e.g., serum-free vs. serum-containing media).

- Synthetic protocols should be validated with control reactions to exclude side products (e.g., decarboxylation during esterification).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.